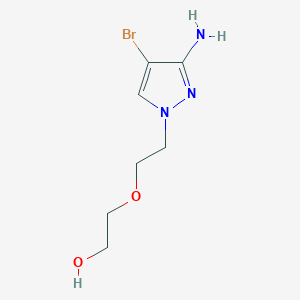![molecular formula C8H9N2NaO3 B13490887 sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate](/img/structure/B13490887.png)
sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate is a compound that features an imidazole ring and an oxetane ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties . The oxetane ring is a four-membered cyclic ether, which is known for its strained ring structure and reactivity.
Métodos De Preparación
The synthesis of sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate can be achieved through various synthetic routes. Common methods for synthesizing imidazole-containing compounds include the Debus-Radiszewski synthesis, Wallach synthesis, dehydrogenation of imidazolines, and reactions involving alpha halo-ketones . The oxetane ring can be introduced through cyclization reactions involving appropriate precursors. Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.
Análisis De Reacciones Químicas
Sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The imidazole ring is known for its amphoteric nature, allowing it to participate in both acidic and basic reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications due to the presence of both imidazole and oxetane rings. Imidazole-containing compounds are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The oxetane ring adds to the compound’s reactivity and potential for use in various chemical and biological studies.
Mecanismo De Acción
The mechanism of action of sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate involves interactions with molecular targets and pathways associated with its imidazole and oxetane components. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The oxetane ring’s strained structure can facilitate reactions with nucleophiles, further contributing to the compound’s reactivity.
Comparación Con Compuestos Similares
Sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate can be compared with other imidazole-containing compounds such as clemizole, etonitazene, enviroxime, astemizole, omeprazole, pantoprazole, thiabendazole, nocodazole, metronidazole, nitroso-imidazole, megazol, azathioprine, dacarbazine, tinidazole, and ornidazole . These compounds share the imidazole ring but differ in their additional functional groups and overall structure, leading to unique properties and applications.
Propiedades
Fórmula molecular |
C8H9N2NaO3 |
|---|---|
Peso molecular |
204.16 g/mol |
Nombre IUPAC |
sodium;2-(3-imidazol-1-yloxetan-3-yl)acetate |
InChI |
InChI=1S/C8H10N2O3.Na/c11-7(12)3-8(4-13-5-8)10-2-1-9-6-10;/h1-2,6H,3-5H2,(H,11,12);/q;+1/p-1 |
Clave InChI |
BEWJITXQDYWJGT-UHFFFAOYSA-M |
SMILES canónico |
C1C(CO1)(CC(=O)[O-])N2C=CN=C2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid](/img/structure/B13490819.png)

![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13490853.png)


![tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13490867.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acid](/img/structure/B13490880.png)






